molecular formula C9H7BrO4 B13533600 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid

Cat. No.: B13533600
M. Wt: 259.05 g/mol
InChI Key: AFYMMANWCZJBLU-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H7BrO4 It is a derivative of phenylacetic acid, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring, as well as a keto group on the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of 4-hydroxyphenylacetic acid followed by oxidation. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The keto group can also undergo nucleophilic addition reactions, further contributing to its reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-hydroxyphenylacetic acid: Similar structure but lacks the keto group.

    4-Hydroxyphenylacetic acid: Lacks both the bromine atom and the keto group.

    3-Bromo-4-hydroxybenzoic acid: Contains a carboxylic acid group instead of the propanoic acid chain.

Uniqueness

3-(3-Bromo-4-hydroxyphenyl)-2-oxopropanoic acid is unique due to the presence of both a bromine atom and a keto group on the phenylacetic acid backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

3-(3-bromo-4-hydroxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H7BrO4/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14)

InChI Key

AFYMMANWCZJBLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)C(=O)O)Br)O

Origin of Product

United States

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